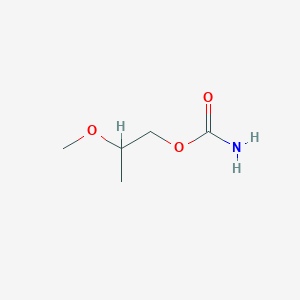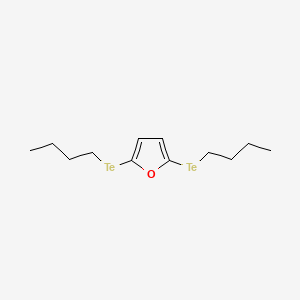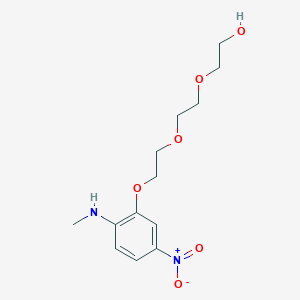
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is an organic compound that belongs to the class of nitrophenol ethers It is characterized by the presence of a nitrophenol group, multiple ethoxy linkages, and a terminal ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitrophenol.
Etherification: 5-nitrophenol is then subjected to etherification with ethylene oxide to introduce the ethoxy groups, resulting in 2-(2-(2-(5-nitrophenoxy)ethoxy)ethoxy)ethanol.
Methylation: The final step involves the methylation of the amino group using methylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-(2-(2-(2-(Methylamino)-5-aminophenoxy)ethoxy)ethoxy)ethanol.
Substitution: Introduction of various functional groups in place of ethoxy groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-(2-(Amino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-4-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)propoxy)propoxy)ethanol
Uniqueness
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its multiple ethoxy linkages and terminal ethanol group contribute to its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
194923-89-2 |
|---|---|
Molekularformel |
C13H20N2O6 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
2-[2-[2-[2-(methylamino)-5-nitrophenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20N2O6/c1-14-12-3-2-11(15(17)18)10-13(12)21-9-8-20-7-6-19-5-4-16/h2-3,10,14,16H,4-9H2,1H3 |
InChI-Schlüssel |
KMRJQDUVWASRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


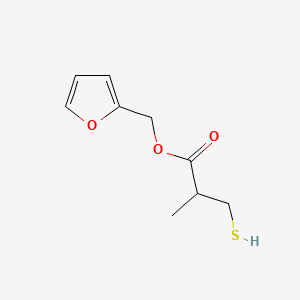

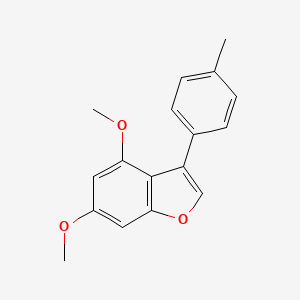

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
